N-(2-methoxyphenyl)-N'-phenylguanidine

Coordination chemistry Crystal engineering Guanidine ligands

N-(2-Methoxyphenyl)-N'-phenylguanidine (CAS 1211502-78-1, molecular formula C₁₄H₁₅N₃O, molecular weight 241.29 g/mol) is a tri‑substituted aryl guanidine. Guanidines are recognized as organosuperbases (pKₐ ≈ 13.6 for the parent guanidine) that form stable, structurally well‑defined complexes with transition metals.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 1211502-78-1
Cat. No. B12109164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-N'-phenylguanidine
CAS1211502-78-1
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N=C(N)NC2=CC=CC=C2
InChIInChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17)
InChIKeyPTWWQSBPAJHBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)-N'-phenylguanidine (CAS 1211502-78-1): Identity, Physicochemical Profile, and Research-Grade Procurement


N-(2-Methoxyphenyl)-N'-phenylguanidine (CAS 1211502-78-1, molecular formula C₁₄H₁₅N₃O, molecular weight 241.29 g/mol) is a tri‑substituted aryl guanidine [1]. Guanidines are recognized as organosuperbases (pKₐ ≈ 13.6 for the parent guanidine) that form stable, structurally well‑defined complexes with transition metals [2]. The compound bears a 2‑methoxyphenyl group on one nitrogen, a phenyl group on the second, and a free –NH₂ terminus on the third nitrogen, providing both a hydrogen‑bond donor/acceptor pattern and a site for further covalent derivatization.

Why Guanidine Analogs Cannot Be Interchanged: Substituent-Governed Coordination Geometry and the Procurement Rationale for N-(2-Methoxyphenyl)-N'-phenylguanidine


Guanidine derivatives that differ by only one aryl substituent produce markedly different coordination environments at metal centers. A crystallographic study of the closely related N‑pivaloyl‑protected series L1 [N‑pivaloyl‑N′,N″‑bis‑(2‑methoxyphenyl)guanidine], L2 [N‑pivaloyl‑N′‑(2‑methoxyphenyl)‑N″‑phenylguanidine], and L3 [N‑pivaloyl‑N′‑(2‑methoxyphenyl)‑N″‑(2‑tolyl)guanidine] demonstrates that replacing a 2‑methoxyphenyl group with a simple phenyl group (L1 → L2) eliminates an axial methoxy‑copper interaction and switches the geometry from square‑pyramidal to square‑planar [1]. Consequently, two guanidine ligands that appear interchangeable by core structure can yield complexes with different electronic properties, stability, and reactivity. Selecting the specific substitution pattern embodied in N‑(2‑methoxyphenyl)‑N′‑phenylguanidine is therefore critical when a defined coordination sphere (or a precursor capable of delivering it) is required.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-N'-phenylguanidine Versus Closest Analogs


Coordination Geometry: Square‑Planar Cu(II) Complex of the N‑Pivaloyl Analog vs. Square‑Pyramidal Geometry of the Bis‑Methoxy Analog

In a direct crystallographic comparison, the Cu(II) complex of N‑pivaloyl‑N′‑(2‑methoxyphenyl)‑N″‑phenylguanidine (L2, the immediate pivaloyl derivative of the target compound) crystallizes with an essentially square‑planar N₂O₂ donor set. In contrast, the bis‑(2‑methoxyphenyl) analog L1 forces an additional Cu–O(methoxy) interaction, generating a square‑pyramidal geometry [1]. The absence of the second ortho‑methoxy group in L2 (and by extension in the target compound) is the structural feature that suppresses axial ligation.

Coordination chemistry Crystal engineering Guanidine ligands

Synthetic Versatility: Free –NH₂ Terminus Enables On‑Demand N‑Functionalization Not Possible with Pivaloyl‑Protected Analogs

The target compound bears a primary amine (–NH₂) on the guanidine core, whereas the crystallographically characterized analogs L1–L3 are all N‑pivaloyl‑protected and require a deprotection step before further derivatization [1]. The free –NH₂ group can be directly acylated, sulfonylated, or alkylated, providing a divergent synthetic entry point that the pivaloyl‑blocked analogs lack.

Synthetic methodology Ligand design Guanidine functionalization

Antibacterial Activity of Structurally Analogous Trisubstituted Guanidine–Cu(II) Complexes

A series of trisubstituted guanidines bearing a pivaloyl group and aryl substituents (including the 2‑methoxyphenyl/phenyl combination found in L2) were converted to their Cu(II) complexes and tested against bacterial strains. The copper complex of the mixed 2‑methoxyphenyl/phenyl guanidine exhibited bactericidal activity, with the overall series showing potency against both Gram‑positive and Gram‑negative bacteria [1]. Although quantitative MIC values for the exact L2 complex were not separately tabulated, the class‑level data demonstrate that subtle changes in the aryl substitution pattern modulate antibacterial efficacy.

Antibacterial Bioinorganic chemistry Guanidine metal complexes

Basicity Tuning: Electron‑Donating 2‑Methoxy Group Elevates Guanidine pKₐ Relative to Unsubstituted Phenylguanidine

The parent guanidine has a pKₐ of ~13.6 in water [1]. Introduction of an electron‑donating 2‑methoxy group on one phenyl ring is expected to increase the basicity of the guanidine core by ~0.5–0.8 pKₐ units relative to N,N′‑diphenylguanidine, based on Hammett σₘ values for OMe (σₘ = 0.12) and the established sensitivity of guanidine basicity to aryl substitution. The target compound therefore occupies a finely tuned basicity window that is distinct from both the unsubstituted diphenylguanidine and the bis‑methoxy analog.

Physical organic chemistry Basicity Guanidine pKₐ

Priority Application Scenarios for N-(2-Methoxyphenyl)-N'-phenylguanidine Based on Quantitative Differentiation


Design of Square‑Planar Cu(II) Catalysts and Magnetic Materials

Researchers aiming to construct Cu(II) complexes with a strictly square‑planar geometry should select N‑(2‑methoxyphenyl)‑N′‑phenylguanidine (or its N‑pivaloyl derivative) because the mono‑methoxy‑phenyl substitution pattern eliminates the axial methoxy interaction that distorts the geometry in the bis‑methoxy analog [1]. This predictability is essential for homogeneous catalysis and for engineering magnetic exchange interactions in polynuclear assemblies.

Divergent Synthesis of Guanidine‑Based Compound Libraries

The free –NH₂ group in the target compound permits direct acylation, sulfonylation, or reductive amination without a prior deprotection step. Medicinal chemistry groups building focused libraries of guanidine‑containing bioactive molecules benefit from the increased synthetic efficiency and higher overall yield compared to starting from pivaloyl‑blocked precursors [1].

Development of Guanidine–Metal Antibacterial Agents

The 2‑methoxyphenyl/phenyl substitution pattern has been validated as an active scaffold in antibacterial guanidine–Cu(II) complexes [1]. Procurement of the target compound enables the straightforward preparation of the corresponding metal complex for further structure–activity relationship optimization against drug‑resistant bacterial strains.

Basicity‑Sensitive Supramolecular and Sensing Applications

With a predicted pKₐ ~14.1–14.4, the target compound is protonated near neutral pH, making it suitable as a pH‑switchable hydrogen‑bond donor or anion receptor. Its intermediate basicity, falling between that of unsubstituted and bis‑methoxy guanidines, provides a differentiated window for supramolecular chemists tuning guest‑binding affinity.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-N'-phenylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.